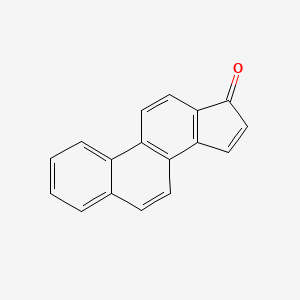
17H-Cyclopenta(a)phenanthren-17-one
Cat. No. B1236603
Key on ui cas rn:
50905-54-9
M. Wt: 230.26 g/mol
InChI Key: GRMNDOXXSKOLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04359323
Procedure details


FIG. 2 illustrates the use of the system of FIG. 1 for the analysis of a sample which contains amines. The mobile phase contains sodium dodecyl sulfate, methanol, water and sodium phosphate to adjust the pH to 2.5, which functions as the elutriant and peri-naphthindan-2,3,4-trione hydrate which functions as the reactant component. The sample to be analyzed contains glycinamide, glycinonitrile, and glycine. The objective in this instance is to detect the glycine and glycinamide in this mixture. The mobile phase is pumped through the system at the rate of 2 ml/min. The chromatographic column is of the reverse phase type and is maintained at 25° C. The oven which contains the reaction column was maintained at 105° C., and is packed with non-porous glass beads. The above components of the mixture were separated in the separation column 9, and were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase to yield di-hydroxy peri-naphthindenone as the principal reaction product. The compound which absorbs light energy in the frequency range of 380 nm was flowed with the mobile phase to the photometric detector which was set to scan this part of the visible spectrum. With particular reference to FIG. 2, the inverted peak F represents the dead volume of the system. G and H are the glycine and glycinamide peaks with peak I showing the presence of glycinonitrile. The area under the glycine and glycinamide peaks represents the relative amount of each of these materials present in the sample.
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
naphthindan-2,3,4-trione hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six






Name
Identifiers


|
REACTION_CXSMILES
|
S([O-])([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=O)=O.[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.[CH2:28]1[C:36]2C=CC3C4C(CC(=O)C=3[C:31]=2[C:30](=O)[C:29]1=O)=CC=CC=4.NCC(N)=O.C(N)C#N.NCC(O)=O>O.CO>[C:5]1(=[O:4])[C:9]2[CH:10]=[CH:11][C:12]3[C:30]4[C:16]([CH:15]=[CH:14][C:13]=3[C:8]=2[CH:7]=[CH:6]1)=[CH:31][CH:36]=[CH:28][CH:29]=4 |f:0.1,2.3.4.5,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Six
|
Name
|
naphthindan-2,3,4-trione hydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1C(C(C=2C3=C(C=CC12)C1=CC=CC=C1CC3=O)=O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)N
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#N)N
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction column
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 105° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above components of the mixture were separated in the separation column 9
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CC=2C3=C(C=CC12)C1=CC=CC=C1C=C3)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
